Cas no 2538309-07-6 (5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)

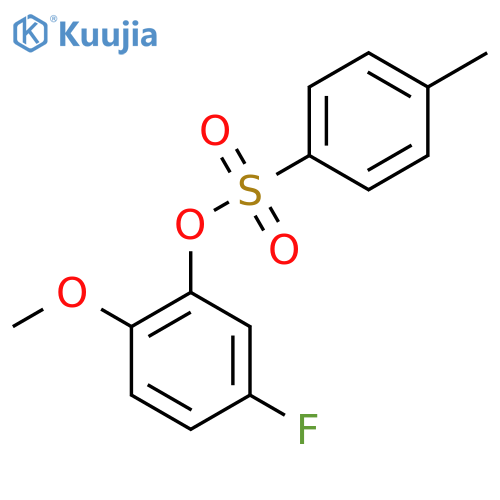

2538309-07-6 structure

商品名:5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate

5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- EN300-37152936

- 5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate

- 2538309-07-6

- 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H13FO4S/c1-10-3-6-12(7-4-10)20(16,17)19-14-9-11(15)5-8-13(14)18-2/h3-9H,1-2H3

- InChIKey: LKLFVYYOEOOBQN-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=C(C=CC=1OC)F

計算された属性

- せいみつぶんしりょう: 296.05185823g/mol

- どういたいしつりょう: 296.05185823g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37152936-1.0g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 1.0g |

$557.0 | 2025-03-18 | |

| Enamine | EN300-37152936-2.5g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 2.5g |

$1089.0 | 2025-03-18 | |

| Enamine | EN300-37152936-0.1g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 0.1g |

$490.0 | 2025-03-18 | |

| Enamine | EN300-37152936-10.0g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 10.0g |

$2393.0 | 2025-03-18 | |

| Enamine | EN300-37152936-0.05g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 0.05g |

$468.0 | 2025-03-18 | |

| Enamine | EN300-37152936-5.0g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 5.0g |

$1614.0 | 2025-03-18 | |

| Enamine | EN300-37152936-0.5g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 0.5g |

$535.0 | 2025-03-18 | |

| Enamine | EN300-37152936-0.25g |

5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |

2538309-07-6 | 95.0% | 0.25g |

$513.0 | 2025-03-18 |

5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

2538309-07-6 (5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬